N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide
Description
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide is a heterocyclic compound featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 2-position and a picolinamide group at the 3-position. This structure combines electron-rich aromatic systems (thiophene, pyridine) with the oxadiazole moiety, a five-membered ring known for its stability and role in modulating physicochemical properties like lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYODGYQWKNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.
Thiophene ring functionalization: The thiophene ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Picolinamide attachment: Finally, the picolinamide moiety is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include interactions with key proteins involved in disease pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Modifications
a. Oxadiazole vs. Thiadiazole Derivatives
- Target Compound : The 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions. The methyl group at the 3-position may enhance steric bulk without significantly altering electronic properties .
- Thiadiazole Analogs: describes 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, where the sulfur atom in thiadiazole increases electronegativity compared to oxadiazole.
b. Thiophene vs. Benzene Core
- Target Compound : The thiophene ring offers electron-rich properties and planar geometry, favoring interactions with hydrophobic protein pockets.
- Benzene Analogs: Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 45) replace thiophene with benzamide.
Substituent Variations
a. Picolinamide vs. Pyridine/Phenyl Groups
- Target Compound: The picolinamide group (pyridine-2-carboxamide) provides a hydrogen-bond donor (amide NH) and acceptor (pyridine N), enhancing target-binding versatility.
- Pyridine Analogs: ’s N-Methyl-4-(4-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide includes a methoxyphenyl-thiadiazole substituent. The methoxy group introduces electron-donating effects, which may alter binding kinetics compared to the methyl-oxadiazole in the target compound .
b. Methyl vs. Cyclopropoxy Substituents
Melting Points and Stability
- Target Compound : Melting point data are unavailable, but structurally related oxadiazole-containing benzaldehydes () show melting points ranging from 66–109°C, suggesting solid-state stability at room temperature .
- Synthetic Routes : The oxadiazole ring in the target compound likely forms via cyclization of an amidoxime precursor, analogous to methods in and . Thiophene functionalization may involve cross-coupling reactions .
Solubility and Bioavailability
- The thiophene core in the target compound may improve aqueous solubility compared to benzene analogs (e.g., ’s Compound 45) due to reduced aromaticity. However, the picolinamide group’s polarity could counteract this effect .
Biological Activity
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and thiophene moiety, suggest a range of possible interactions with biological targets. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The molecular structure of this compound is characterized by:
- Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Thiophene Moiety : Enhances the electronic properties and may contribute to the compound's overall biological efficacy.
The compound can be represented by the following molecular formula:
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and thiophene structures exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles demonstrate significant antibacterial effects. For instance:
- Compounds similar to this compound have exhibited strong antibacterial activity against Xanthomonas oryzae with effective concentrations (EC50) ranging from 19.44 to 36.25 μg/mL .
Antifungal Activity
The compound also shows moderate antifungal activity against pathogens such as Rhizoctonia solani. This suggests potential applications in agricultural biopesticides or therapeutic antifungal agents .
Anticancer Potential
Recent studies have explored the anticancer properties of oxadiazole derivatives. For example:
- Compounds with similar structural features have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. Inhibitory concentrations (IC50) for some compounds were reported to be as low as 2.52 µM .
Case Studies and Experimental Findings
Several research studies have focused on evaluating the biological activity of compounds related to this compound.
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The oxadiazole ring may inhibit specific enzymes crucial for pathogen survival.
- The amide bond could facilitate interactions with cellular receptors or enzymes.
- The lipophilicity introduced by the trifluoromethyl group enhances membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
